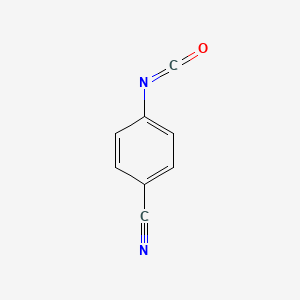
4-Cyanophenyl isocyanate
Cat. No. B1211158
Key on ui cas rn:
40465-45-0
M. Wt: 144.13 g/mol
InChI Key: TVSXDZNUTPLDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05616620
Procedure details


Prepared, analogously to Example 13a) but using dichloromethane as solvent instead of tetrahydrofuran and without using triethylamine, from 4-[[[(2,2-diphenylethyl)amino]carbonyl]amino]benzenemethylamine (mp.: 161°-163° C.; obtained from 4-cyanophenylisocyanate and 2,2-diphenylethylamine via N-(4-cyanophenyl-N'-(2,2-diphenylethyl)-urea, mp.: 235°-237° C., and finally by catalytic hydrogenation in the presence of Raney nickel and ammonia), (R)-N5 -[amino(nitroimino)methyl]-N2 -(diphenylacetyl)-ornithine, DCC and HOBt in a yield of 48% of theory.


Name
4-[[[(2,2-diphenylethyl)amino]carbonyl]amino]benzenemethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
O1CCCC1.C(N(CC)CC)C.[C:13]1([CH:19]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[CH2:20][NH:21][C:22]([NH:24][C:25]2[CH:30]=[CH:29][C:28]([CH2:31][NH2:32])=[CH:27][CH:26]=2)=[O:23])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>ClCCl>[C:31]([C:28]1[CH:27]=[CH:26][C:25]([N:24]=[C:22]=[O:23])=[CH:30][CH:29]=1)#[N:32].[C:33]1([CH:19]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:20][NH2:21])[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1.[C:31]([C:28]1[CH:27]=[CH:26][C:25]([NH:24][C:22]([NH:21][CH2:20][CH:19]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[O:23])=[CH:30][CH:29]=1)#[N:32]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
4-[[[(2,2-diphenylethyl)amino]carbonyl]amino]benzenemethylamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(CNC(=O)NC1=CC=C(C=C1)CN)C1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Prepared, analogously to Example 13a) but
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=CC=C(C=C1)N=C=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(CN)C1=CC=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=CC=C(C=C1)NC(=O)NCC(C1=CC=CC=C1)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05616620
Procedure details


Prepared, analogously to Example 13a) but using dichloromethane as solvent instead of tetrahydrofuran and without using triethylamine, from 4-[[[(2,2-diphenylethyl)amino]carbonyl]amino]benzenemethylamine (mp.: 161°-163° C.; obtained from 4-cyanophenylisocyanate and 2,2-diphenylethylamine via N-(4-cyanophenyl-N'-(2,2-diphenylethyl)-urea, mp.: 235°-237° C., and finally by catalytic hydrogenation in the presence of Raney nickel and ammonia), (R)-N5 -[amino(nitroimino)methyl]-N2 -(diphenylacetyl)-ornithine, DCC and HOBt in a yield of 48% of theory.


Name
4-[[[(2,2-diphenylethyl)amino]carbonyl]amino]benzenemethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
O1CCCC1.C(N(CC)CC)C.[C:13]1([CH:19]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[CH2:20][NH:21][C:22]([NH:24][C:25]2[CH:30]=[CH:29][C:28]([CH2:31][NH2:32])=[CH:27][CH:26]=2)=[O:23])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>ClCCl>[C:31]([C:28]1[CH:27]=[CH:26][C:25]([N:24]=[C:22]=[O:23])=[CH:30][CH:29]=1)#[N:32].[C:33]1([CH:19]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:20][NH2:21])[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1.[C:31]([C:28]1[CH:27]=[CH:26][C:25]([NH:24][C:22]([NH:21][CH2:20][CH:19]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[O:23])=[CH:30][CH:29]=1)#[N:32]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
4-[[[(2,2-diphenylethyl)amino]carbonyl]amino]benzenemethylamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(CNC(=O)NC1=CC=C(C=C1)CN)C1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Prepared, analogously to Example 13a) but
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=CC=C(C=C1)N=C=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(CN)C1=CC=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=CC=C(C=C1)NC(=O)NCC(C1=CC=CC=C1)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
